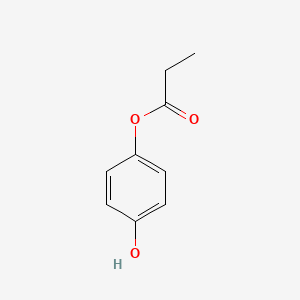

p-Hydroxyphenyl propanoate

描述

p-Hydroxyphenyl propanoate: It is a white to off-white crystalline powder that is slightly soluble in water but soluble in organic solvents such as ethanol and methanol . This compound is known for its various applications in the fields of chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions:

From Phenol and Acrylonitrile: Phenol reacts with acrylonitrile to form p-hydroxyphenylacrylonitrile, which is then hydrolyzed to produce p-hydroxyphenyl propanoate.

From p-Hydroxybenzaldehyde: p-Hydroxybenzaldehyde undergoes a Perkin reaction with acetic anhydride in the presence of sodium acetate to form p-hydroxycinnamic acid, which is then hydrogenated to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with optimization for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

化学反应分析

Types of Reactions:

Oxidation: p-Hydroxyphenyl propanoate can undergo oxidation reactions to form corresponding quinones or carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The hydroxyl group can participate in various substitution reactions, such as esterification and etherification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.

Major Products:

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Esters or ethers.

科学研究应用

Agricultural Applications

Nitrification Inhibition

One of the significant applications of p-hydroxyphenyl propanoate is as a nitrification inhibitor. Research has shown that this compound can be exuded by certain plant species, such as Sorghum bicolor, to inhibit nitrification in the soil. This process is crucial for improving nitrogen use efficiency in agricultural systems and mitigating environmental impacts associated with nitrogen runoff .

Case Study: Biological Nitrification Inhibition (BNI)

- Study : The New Phytologist published a study detailing the isolation and characterization of methyl 3-(4-hydroxyphenyl) propionate from sorghum root exudates. The study demonstrated that this compound effectively inhibited nitrification, leading to improved nitrogen retention in the soil .

- Findings : The application of this compound resulted in a significant reduction in nitrous oxide emissions, showcasing its potential as an environmentally friendly agricultural practice.

Pharmaceutical Applications

Antiproliferative Properties

This compound has been investigated for its potential antiproliferative effects on various cell types. A patent describes derivatives of p-hydroxyphenyl propionic acid that exhibit significant antiproliferative activity against human peripheral blood mononuclear cells. This property is particularly relevant in the context of cancer therapy and immune modulation .

Case Study: Immune System Modulation

- Study : A study outlined in the patent examined the effects of this compound derivatives on lymphocyte proliferation. The results indicated that these compounds could effectively reduce excessive immune responses, which are implicated in chronic diseases such as Alzheimer’s and arteriosclerosis .

- Findings : The compounds demonstrated a dose-dependent inhibition of lymphocyte proliferation, suggesting their potential therapeutic use in conditions characterized by inappropriate immune activation.

Biochemical Applications

Enzymatic Coupling

The compound has been utilized in carbohydrate research for enzymatic coupling processes. It serves as a hydroxy-aryl unit that can be attached to oligosaccharides through transesterification reactions, enabling the development of glycosidic polyols and non-reducing oligosaccharides .

Case Study: Synthesis of Hydroxy-Aryl Esters

- Study : Research published in Carbohydrate Research explored the use of methyl 3-(4-hydroxyphenyl)propionate for synthesizing hydroxy-aryl esters with saccharides. This method facilitated the attachment of multiple hydroxy-aryl units to oligosaccharides, enhancing their functional properties .

- Findings : The study highlighted the versatility of this compound in modifying carbohydrate structures for potential applications in drug delivery and functional foods.

Health Benefits

Recent studies have also explored the health benefits associated with hydroxyphenyl propanoic acids, including their role in lipid metabolism and liver health. For instance, administration of these compounds has been shown to ameliorate dyslipidemia and hepatic steatosis in animal models .

Case Study: Effects on Liver Health

- Study : An investigation published in MDPI assessed the impact of hydroxyphenyl propanoic acids on body weight and liver index in high-fat diet mice. The results indicated significant improvements in liver function markers and lipid profiles .

- Findings : These findings suggest that this compound may have protective effects against liver injury and metabolic disorders.

Summary Table

作用机制

The mechanism of action of p-hydroxyphenyl propanoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can modulate the activity of enzymes involved in oxidative stress responses, thereby exhibiting antioxidant properties . In plants, it influences root system architecture and secondary metabolite profiles by affecting gene expression and metabolic pathways .

相似化合物的比较

p-Hydroxybenzoic acid: Similar structure but with a carboxyl group directly attached to the benzene ring.

p-Hydroxycinnamic acid: Contains a double bond between the benzene ring and the carboxyl group.

p-Hydroxyphenylacetic acid: Has a shorter carbon chain between the benzene ring and the carboxyl group.

Uniqueness: p-Hydroxyphenyl propanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to modulate plant growth and its potential therapeutic applications make it a compound of significant interest in scientific research .

生物活性

p-Hydroxyphenyl propanoate (p-HPP) is a compound of significant interest in biological research, particularly due to its involvement in various biochemical pathways and its potential therapeutic applications. This article explores the biological activity of p-HPP, focusing on its mechanisms of action, effects on cellular processes, and implications for health.

Chemical Structure and Properties

This compound is a phenolic compound derived from the phenylpropanoid biosynthesis pathway. Its chemical structure consists of a propanoate group attached to a para-hydroxyphenyl moiety, which contributes to its biological reactivity and interaction with various enzymes.

Target Enzymes

The primary target for p-HPP is the enzyme 3-(3-hydroxyphenyl)propanoate hydroxylase , which catalyzes the conversion of p-HPP into other biologically active metabolites. This enzymatic activity is crucial for the compound's role in plant growth modulation and secondary metabolite accumulation.

Biochemical Pathways

p-HPP participates in the phenylpropanoid metabolism , which is essential for the synthesis of lignin and various flavonoids in plants. This pathway not only plays a vital role in plant structure and function but also influences plant responses to environmental stressors.

Plant Growth Modulation

Research indicates that p-HPP can significantly influence plant growth by modulating root system architecture (RSA). It has been shown to inhibit primary root elongation while promoting lateral root formation, suggesting its potential use in agricultural applications to enhance crop resilience and yield.

Impact on Gut Microbiota and Metabolism

Recent studies have highlighted the protective effects of hydroxyphenyl propionic acids, including p-HPP, on lipid metabolism and gut microbiota composition. In animal models, administration of p-HPP has been associated with reduced body weight, improved lipid profiles, and alleviation of hepatic steatosis in high-fat diet-induced non-alcoholic fatty liver disease (NAFLD) models . These findings suggest that p-HPP may exert beneficial effects on metabolic health through modulation of gut microbiota diversity and function.

Study on NAFLD

In a recent study involving C57BL/6J mice fed a high-fat diet, administration of p-HPP resulted in significant reductions in liver index and dyslipidemia. The compound enhanced gut microbiota diversity and increased levels of short-chain fatty acids (SCFAs), which are known to play a role in metabolic health. The histological examination showed decreased lipid accumulation in the liver, indicating a protective effect against hepatic steatosis .

| Treatment Group | Body Weight Change | Liver Index Change | Lipid Accumulation |

|---|---|---|---|

| Control | +15% | +30% | High |

| p-HPP | +5% | +10% | Low |

Hydroxylation Pathway Study

Another significant study characterized the enzyme MhpA from Escherichia coli, which catalyzes the hydroxylation of p-HPP to produce 3-(2,3-dihydroxyphenyl)propanoate. This enzymatic step is crucial for the aerobic degradation of phenolic compounds, highlighting the ecological importance of p-HPP in microbial metabolism .

Pharmacokinetics

The pharmacokinetic properties of p-HPP remain under investigation. Preliminary data suggest that it is soluble in organic solvents such as chloroform and methanol, but further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

属性

IUPAC Name |

(4-hydroxyphenyl) propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-9(11)12-8-5-3-7(10)4-6-8/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICLCIIIUOCDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308223 | |

| Record name | 1,4-Benzenediol, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3233-34-9 | |

| Record name | 1,4-Benzenediol, 1-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediol, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。